5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic organic compound belonging to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Sulfonylation: The benzotriazole core is then sulfonylated using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the benzotriazole derivative using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include 5-chloro-1-(5-formyl-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole.
Reduction: Products may include 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfanyl)-1H-1,2,3-benzotriazole.
Substitution: Products depend on the nucleophile used, such as 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to improve their thermal and UV stability.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Medicine
Industry
Corrosion Inhibitors: Used in coatings and paints to prevent metal corrosion.
UV Stabilizers: Incorporated into plastics and coatings to protect against UV degradation.
Mechanism of Action
The mechanism of action of 5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole depends on its application. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and UV stabilizer.
5-Chloro-1H-benzotriazole: Similar in structure but lacks the sulfonyl and methoxy groups, leading to different reactivity and applications.
5-Methoxy-1H-benzotriazole: Contains the methoxy group but lacks the sulfonyl and chloro groups, affecting its chemical properties and uses.
Uniqueness
5-chloro-1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the presence of multiple functional groups, which confer specific reactivity and applications
Properties
IUPAC Name |
5-chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-6-10(2)15(8-14(9)22-3)23(20,21)19-13-5-4-11(16)7-12(13)17-18-19/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHYLIHLZJBBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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